

Core Compound Identity and Physicochemical Characteristics

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Compound of Interest

Compound Name: Ethyl *p*-acetoxybenzoate

CAS No.: 13031-45-3

Cat. No.: B083490

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Ethyl *p*-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate, is a benzoate ester distinguished by an acetoxy group at the para (4-position) of the benzene ring. Its CAS Registry Number is 13031-45-3.^{[1][2]} This compound serves as a valuable intermediate in organic synthesis due to its dual ester functionalities, which can be selectively manipulated.

The molecular and physical properties are critical for its application in experimental design, particularly for solubility and reaction kinetics. Below is a summary of its key attributes.

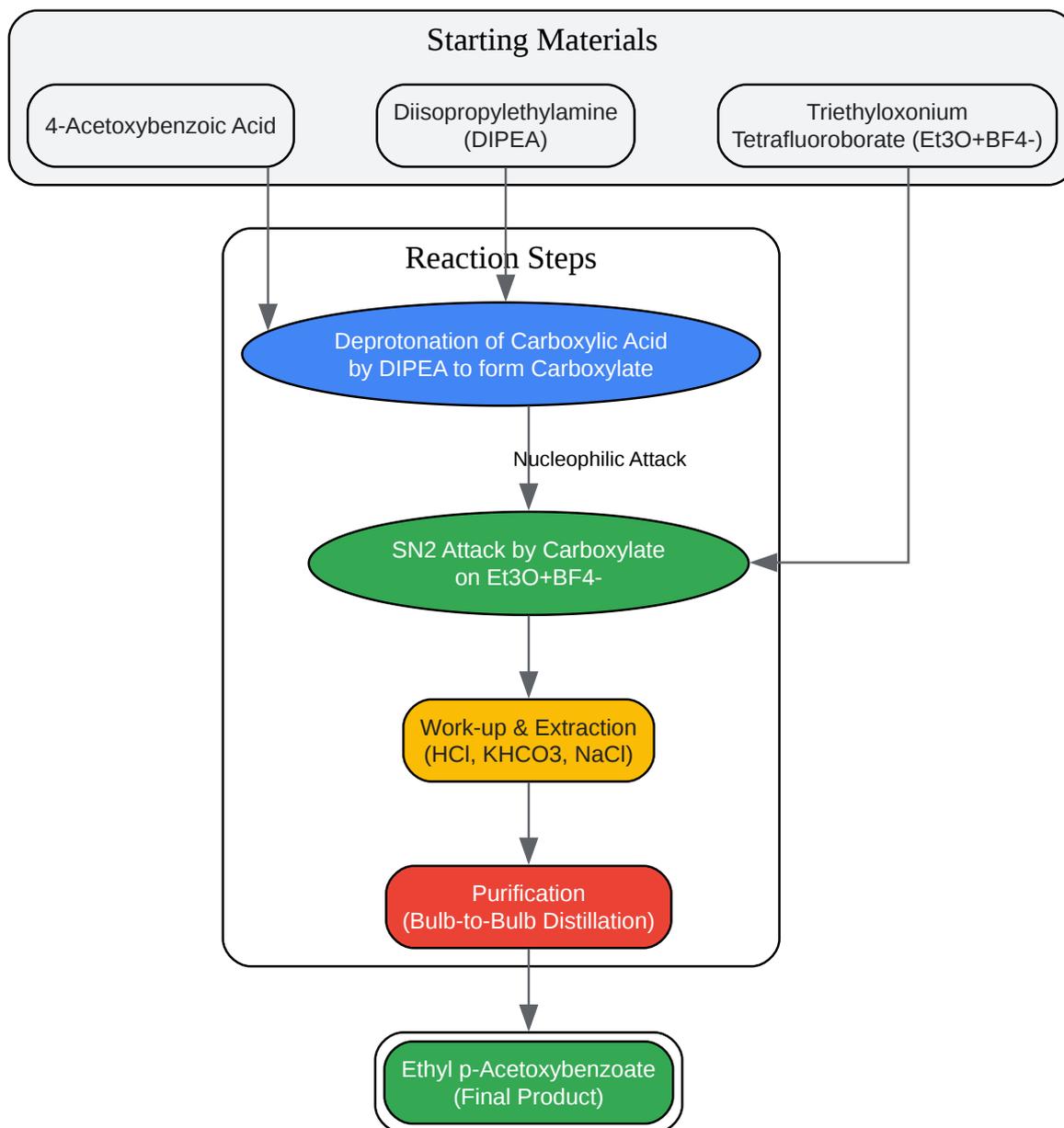
Property	Value	Source(s)
CAS Number	13031-45-3	[1][2]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1][3]
Molecular Weight	208.21 g/mol	[1][3]
Appearance	Colorless, viscous liquid; crystallizes on standing at low temperatures.	[4]
Melting Point	34 °C	[3]
Synonyms	Ethyl 4-acetoxybenzoate, 4- carbethoxyphenylacetate, p- EtO ₂ CC ₆ H ₄ OAc	[2]
InChIKey	ACGYGMKFCVDVHS- UHFFFAOYSA-N	[3]
SMILES	CCOC(=O)c1ccc(OC(C)=O)cc 1	[3]

Synthesis Pathway and Mechanistic Considerations

The synthesis of **Ethyl p-acetoxybenzoate** is most effectively achieved through the esterification of its carboxylic acid precursor, 4-acetoxybenzoic acid. While traditional Fischer esterification (acid-catalyzed reaction with ethanol) is a possibility, it can be slow and require harsh conditions that risk transesterification or hydrolysis of the existing acetate ester.

A superior and high-yield method, validated by Organic Syntheses, employs triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) in the presence of a non-nucleophilic base.[4] This approach is predicated on the high electrophilicity of the trialkyloxonium salt. The carboxylic acid is first deprotonated by a hindered base, such as diisopropylethylamine (DIPEA), to form the carboxylate anion. This highly nucleophilic carboxylate then readily attacks the ethyl group of the triethyloxonium salt in an S_N2 reaction, affording the desired ethyl ester in excellent yield (85–95%).[4] The use of a mild, non-nucleophilic base is crucial to prevent competition with the carboxylate nucleophile.

The logical workflow for this synthesis is outlined below.



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Caption: High-yield synthesis workflow for **Ethyl p-acetoxybenzoate**.

Experimental Protocol: Synthesis

The following protocol is adapted from the robust and peer-reviewed procedure published in *Organic Syntheses*, Coll. Vol. 6, p.630 (1988).[4]

Materials:

- 4-Acetoxybenzoic acid (1.80 g, 10.0 mmol)
- Triethyloxonium tetrafluoroborate (2.09 g, 11.0 mmol)
- Diisopropylethylamine (DIPEA) (1.4 g, 1.9 mL, 11 mmol)
- Dichloromethane (CH₂Cl₂, 75 mL)
- 1 N Hydrochloric acid (HCl)
- 1 N Potassium hydrogen carbonate (KHCO₃)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Charge a 100-mL round-bottomed flask with 4-acetoxybenzoic acid (10.0 mmol) and dichloromethane (75 mL). Add a magnetic stir bar.
- Add triethyloxonium tetrafluoroborate (11.0 mmol) to the flask.
- While stirring the solution, introduce diisopropylethylamine (11 mmol) via syringe.
- Stopper the flask and continue stirring at room temperature for 16–24 hours.
- Work-up: Transfer the reaction mixture to a separatory funnel. a. Extract with three 50-mL portions of 1 N HCl to remove excess DIPEA. b. Extract with three 50-mL portions of 1 N KHCO₃ to remove any unreacted carboxylic acid. c. Wash with one 50-mL portion of saturated brine.
- Dry the separated organic layer over anhydrous Na₂SO₄.

- Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator.
- Purification: Purify the resulting residue by bulb-to-bulb distillation at approximately 140 °C (5 mm Hg) to yield **Ethyl p-acetoxybenzoate** as a colorless, viscous liquid (expected yield: 85–95%).^[4]

Spectroscopic and Analytical Characterization

For a compound to be used in research, particularly in drug development, unambiguous structural verification is paramount. While a publicly accessible, complete set of spectra for **Ethyl p-acetoxybenzoate** is not readily available, its structure allows for a clear prediction of its spectral features based on well-established principles of NMR, IR, and MS.

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	~8.05	Doublet	2H	Protons ortho to -COOEt
Aromatic Protons	~7.15	Doublet	2H	Protons ortho to -OAc
Ethyl Methylene	~4.35	Quartet	2H	-OCH ₂ CH ₃
Acetate Methyl	~2.30	Singlet	3H	-OCOCH ₃
Ethyl Methyl	~1.38	Triplet	3H	-OCH ₂ CH ₃

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Assignment
Carbonyl (Acetate)	~169	-OC(=O)CH ₃
Carbonyl (Ester)	~165	-C(=O)OCH ₂ CH ₃
Aromatic C (ipso, OAc)	~154	C-OAc
Aromatic C (ortho, OAc)	~121	CH ortho to -OAc
Aromatic C (ortho, COOEt)	~131	CH ortho to -COOEt
Aromatic C (ipso, COOEt)	~128	C-COOEt
Ethyl Methylene	~61	-OCH ₂ CH ₃
Acetate Methyl	~21	-OC(=O)CH ₃
Ethyl Methyl	~14	-OCH ₂ CH ₃

- Infrared (IR) Spectroscopy: Two distinct carbonyl (C=O) stretching frequencies are expected. The ester carbonyl will appear around 1720-1715 cm⁻¹, while the acetate carbonyl will be at a slightly higher frequency, around 1765-1760 cm⁻¹. Strong C-O stretching bands will also be present in the 1300-1100 cm⁻¹ region.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 208. Key fragmentation patterns would include the loss of an ethoxy group (-OCH₂CH₃, m/z = 45) to give a fragment at m/z = 163, and the loss of a ketene molecule (CH₂=C=O, m/z = 42) from the acetate group to give a fragment at m/z = 166 (corresponding to ethyl 4-hydroxybenzoate).

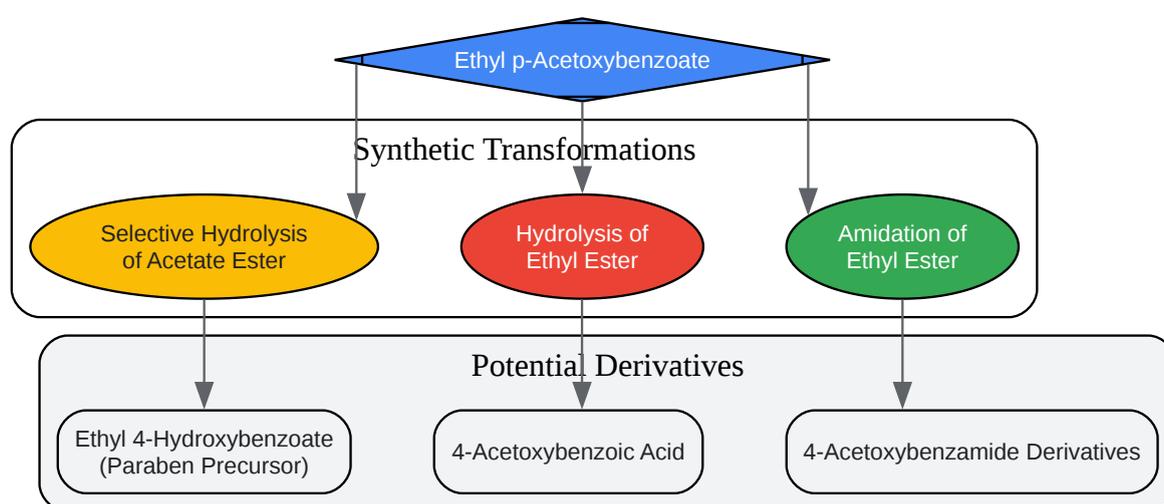
Applications in Research and Drug Development

Ethyl p-acetoxybenzoate is a versatile bifunctional molecule. Its primary value lies in its utility as a building block for more complex molecules.

- Intermediate for Active Pharmaceutical Ingredients (APIs): The ester groups can be selectively hydrolyzed. The acetate group is more labile and can be removed under mild basic conditions to unmask a phenol, while the ethyl ester requires more forcing conditions

for hydrolysis. This differential reactivity allows for sequential functionalization, a key strategy in multi-step synthesis.

- **Scaffold for Combinatorial Chemistry:** The para-substituted benzene ring is a common scaffold in medicinal chemistry. The two ester handles allow for the introduction of diverse chemical moieties to build libraries of compounds for screening against biological targets.
- **Pro-drug Development:** The phenolic hydroxyl group of a parent drug can be acetylated to improve its lipophilicity and membrane permeability. The resulting acetoxybenzoate structure can then be hydrolyzed by esterase enzymes in vivo to release the active drug.



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Caption: Synthetic utility of **Ethyl p-acetoxybenzoate**.

Safety and Handling

As with any chemical reagent, proper handling of **Ethyl p-acetoxybenzoate** is essential. The following guidelines are based on standard laboratory safety protocols.[2]

Aspect	Guideline
Personal Protective Equipment (PPE)	Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Ventilation	Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
In case of Contact	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
Ingestion	Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Fire	Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward, high-yield synthesis and bifunctional nature make it an attractive building block for creating complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- Raber, D. J., Gariano, Jr., P., Brod, A. O., Gariano, A. L., & Guida, W. C. (1988). Ethyl and methyl 4-acetoxybenzoates. *Organic Syntheses*, 6, 630. [\[Link\]](#)
- PubChem. (n.d.). Ethyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [\[Link\]](#)

- Stenutz. (n.d.). ethyl 4-acetyloxybenzoate. Retrieved February 20, 2026, from [[Link](#)]
- MDPI. (2024, May 27). Synthesis and Characterization of Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved February 20, 2026, from [[Link](#)]
- ResearchGate. (2025, August 10). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. Retrieved February 20, 2026, from [[Link](#)]

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Sources

- 1. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 3. ethyl 4-acetyloxybenzoate [[stenutz.eu](https://www.stenutz.eu)]
- 4. Organic Syntheses Procedure [[orgsyn.org](https://www.orgsyn.org)]
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